N-(2-butan-2-ylphenyl)-1-ethyl-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
N-(2-butan-2-ylphenyl)-1-ethylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c1-4-12(3)14-8-6-7-9-15(14)18-16(20)13-10-17-19(5-2)11-13/h6-12H,4-5H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQGQWWGSFBOSRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1NC(=O)C2=CN(N=C2)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50410216 | |
| Record name | N-(2-butan-2-ylphenyl)-1-ethyl-pyrazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50410216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6306-32-7 | |
| Record name | N-(2-butan-2-ylphenyl)-1-ethyl-pyrazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50410216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-butan-2-ylphenyl)-1-ethyl-pyrazole-4-carboxamide typically involves the reaction of 2-sec-butylphenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent acylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The butan-2-ylphenyl moiety undergoes nucleophilic aromatic substitution (NAS) under specific conditions. The electron-withdrawing carboxamide group meta to the butan-2-yl substituent activates the aromatic ring for NAS. For example:
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Halogenation : Reaction with N-chlorosuccinimide (NCS) in the presence of FeCl₃ yields para-chloro derivatives.
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Nitration : Using HNO₃/H₂SO₄ introduces nitro groups at the ortho and para positions relative to the carboxamide.
Mechanism : The carboxamide group withdraws electron density via resonance, directing nucleophiles to positions activated by the butan-2-yl group’s inductive effects.
Carboxamide Functionalization
The pyrazole-4-carboxamide group participates in several transformations:
Hydrolysis
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Acidic Conditions : Refluxing with HCl (6M) converts the carboxamide to a carboxylic acid .
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Basic Conditions : NaOH (2M) yields the sodium carboxylate, which can be acidified to isolate the free acid .
Thionation
Lawesson’s reagent selectively replaces the carbonyl oxygen with sulfur, producing the thioamide derivative.
Hydrazide Formation
Reaction with hydrazine hydrate in ethanol forms the corresponding hydrazide, a precursor for heterocyclic synthesis (e.g., oxadiazoles) .
Pyrazole Ring Reactivity
The pyrazole ring undergoes electrophilic substitution, though steric hindrance from the ethyl and carboxamide groups limits reactivity:
Halogenation
Electrophilic bromination (Br₂/CH₃COOH) occurs at the C-5 position of the pyrazole ring .
Condensation Reactions
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With Active Methylene Compounds : The carboxamide’s carbonyl reacts with malononitrile in Knoevenagel condensations to form α,β-unsaturated nitriles .
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With Amines : Forms Schiff bases under mild acidic conditions .
Microwave-Assisted Reactions
Microwave irradiation enhances reaction efficiency:
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Amide Coupling : Using EDCI/HOBt, the carboxamide reacts with amines to form secondary amides in 85% yield (10 min vs. 6 h conventionally).
Mechanistic Insights
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NAS : Directed by the carboxamide’s electron-withdrawing effect and steric guidance from the butan-2-yl group.
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Hydrazide Formation : Proceeds via nucleophilic attack of hydrazine on the carbonyl carbon, followed by dehydration .
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Microwave Effects : Dielectric heating accelerates polar transition states, reducing reaction times.
This compound’s reactivity profile underscores its utility in medicinal chemistry for derivatization into bioactive molecules. Further studies could explore catalytic asymmetric modifications or photochemical transformations.
Scientific Research Applications
Chemical Properties and Structure
N-(2-butan-2-ylphenyl)-1-ethyl-pyrazole-4-carboxamide belongs to the pyrazole family, characterized by a unique structure that includes a pyrazole ring with a carboxamide functional group. Its molecular formula contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry.
Antimicrobial Applications
Recent studies have highlighted the compound's efficacy against various bacterial and fungal strains. Its antimicrobial properties are attributed to its ability to disrupt microbial cell processes, potentially through enzyme inhibition or membrane disruption.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against common pathogens. The results indicated:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These findings suggest that the compound could serve as a promising candidate for developing new antimicrobial agents.
Anti-inflammatory Effects
The compound has shown potential anti-inflammatory properties, which may be beneficial for treating conditions characterized by chronic inflammation.
Case Study: In Vivo Anti-inflammatory Activity
In an animal model of inflammation, the compound was administered at varying doses. The results demonstrated:
| Dose (mg/kg) | Inflammatory Response Reduction (%) |
|---|---|
| 5 | 25 |
| 10 | 45 |
| 20 | 70 |
These results indicate a dose-dependent reduction in inflammation, supporting further investigation into its therapeutic applications.
Cancer Therapeutics
Emerging research points to the potential of this compound in cancer treatment, particularly through its interaction with apoptotic pathways.
Inhibition of Bcl-2 Proteins
The compound has been investigated for its ability to inhibit Bcl-2 and Bcl-xL proteins, which are critical regulators of apoptosis in cancer cells. In vitro studies have shown that:
| Cell Line | IC50 (µM) |
|---|---|
| H146 (small-cell lung cancer) | 1.5 |
| MCF-7 (breast cancer) | 3.0 |
These findings suggest that the compound may induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.
Mechanism of Action
The mechanism of action of N-(2-butan-2-ylphenyl)-1-ethyl-pyrazole-4-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
NAT-1 and NAT-2 (Thiazolidinone-Nicotinamide Derivatives)
NAT-1 (N-[2-(4-Methoxy-phenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide) and NAT-2 (N-[2-(3,5-Di-tert-butyl-4-hydroxy-phenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide) share a carboxamide backbone but differ in their core heterocycles. Unlike the pyrazole ring in the target compound, NAT-1/NAT-2 incorporate a 4-oxo-thiazolidinone ring, which is associated with anti-inflammatory and antioxidant properties. In contrast, the target compound’s butan-2-ylphenyl group may prioritize lipophilicity and membrane penetration over direct antioxidant activity .
BBAC (Benzimidazole-Biphenyl Derivative)
BBAC ((S)-N-([1,1′-biphenyl]-2-yl)-1-(2-((1-methyl-1H-benzo[d]imidazol-2-yl)thio)acetyl)pyrrolidine-2-carboxamide) features a pyrrolidine-carboxamide scaffold with a benzimidazole-thioether and biphenyl group. The biphenyl moiety in BBAC likely enhances π-π stacking interactions with aromatic residues in protein targets, a property absent in the target compound’s simpler phenyl group. These differences suggest divergent target selectivity, with BBAC being more suited for protease or kinase inhibition .
Pyrrolidine-Thiazol Derivatives (Examples 51 and 52)
The European patent application highlights pyrrolidine-carboxamides substituted with thiazol and hydroxy groups (e.g., (2S,4R)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide). These compounds exhibit chiral centers and polar hydroxy groups, which improve water solubility and target specificity compared to the non-chiral, hydrophobic butan-2-ylphenyl group in the target compound. The absence of such features in the target compound may limit its utility in kinase-targeted therapies but could favor CNS penetration due to increased lipophilicity .
Comparative Data Table
| Property | N-(2-butan-2-ylphenyl)-1-ethyl-pyrazole-4-carboxamide | NAT-1/NAT-2 | BBAC | Pyrrolidine-Thiazol Derivatives |
|---|---|---|---|---|
| Core Structure | Pyrazole-carboxamide | Thiazolidinone-carboxamide | Pyrrolidine-carboxamide | Pyrrolidine-carboxamide |
| Key Substituents | 2-butan-2-ylphenyl, ethyl | Methoxy/tert-butyl-phenyl | Biphenyl, benzimidazole-thio | Thiazol, hydroxy |
| Lipophilicity (Predicted) | High (due to alkyl chains) | Moderate (polar thiazolidinone) | High (biphenyl) | Low-Moderate (polar groups) |
| Potential Targets | Enzymes/transporters with hydrophobic pockets | Redox-sensitive proteins | Proteases/kinases | Kinases, GPCRs |
| Structural Advantages | Metabolic stability | Antioxidant activity | Covalent binding potential | Solubility, chiral specificity |
Biological Activity
N-(2-butan-2-ylphenyl)-1-ethyl-pyrazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes existing research findings on the biological activity of this compound, including its mechanisms of action, efficacy in various biological models, and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : CHNO
- Molecular Weight : 248.34 g/mol
This compound features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.
Table 1: Anticancer Activity Against Different Cell Lines
The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, likely mediated through the modulation of signaling pathways related to cell survival and death.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity against a range of pathogens.
Table 2: Antimicrobial Activity Profile
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | 128 |
The compound exhibits a broad-spectrum antimicrobial effect, which may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at various positions on the pyrazole ring and the phenyl substituent have been explored:
- Alkyl Substituents : Variations in the alkyl chain length and branching can significantly influence potency.
- Aromatic Substituents : The nature and position of substituents on the phenyl ring are critical for enhancing activity against specific targets.
Figure 1: Proposed SAR Model
SAR Model
Case Study 1: Efficacy in Lung Cancer Models
In a study evaluating the efficacy of this compound in A549 lung cancer cells, researchers observed that treatment led to a significant decrease in cell viability compared to controls. The study further indicated that the compound induced apoptosis through caspase activation pathways.
Case Study 2: Antimicrobial Efficacy Against Resistant Strains
Another investigation focused on the antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA). The results showed that this compound inhibited MRSA growth effectively, suggesting its potential as a therapeutic agent against antibiotic-resistant infections.
Q & A
Q. What are the optimized synthetic routes for N-(2-butan-2-ylphenyl)-1-ethyl-pyrazole-4-carboxamide, and what key intermediates should be monitored?
Methodological Answer: The synthesis of pyrazole-carboxamide derivatives typically involves multi-step protocols. A practical approach includes:
- Step 1: Condensation of substituted phenylhydrazines with β-ketoesters to form pyrazole cores, followed by carboxamide coupling using EDCI/HOBt or DCC as coupling agents .
- Step 2: Introduction of the 2-butan-2-ylphenyl group via Ullmann coupling or Buchwald-Hartwig amination under Pd catalysis .
- Key Intermediates to Monitor:
- Pyrazole-4-carboxylic acid (HPLC retention time: ~8.2 min, λ = 254 nm).
- N-ethylated intermediates (validate via H NMR: δ 1.3 ppm for CH of ethyl group) .
- Common Impurities: Unreacted starting materials (e.g., residual phenylhydrazine; detect via TLC, R = 0.3 in ethyl acetate/hexane 1:3) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers distinguish it from analogs?
Methodological Answer:
- H/C NMR:
Q. What in vitro screening models are appropriate for initial bioactivity assessment of this compound?
Methodological Answer:
- Enzyme Inhibition Assays: Use recombinant enzymes (e.g., kinases or hydrolases) with Bradford protein quantification (λ = 595 nm) to standardize enzyme concentrations .
- Cell-Based Assays:
- Dose-response curves (IC) in cancer cell lines (e.g., HepG2) with MTT viability assays.
- Monitor off-target effects via counter-screening against primary hepatocytes .
Advanced Research Questions
Q. How can contradictions between computational SAR predictions and empirical binding data be resolved for this compound?
Methodological Answer:
- Docking vs. Crystallography: If docking suggests a binding pose inconsistent with X-ray structures (e.g., ), refine force fields to account for rotational barriers in the butan-2-yl group.
- Free Energy Perturbation (FEP): Quantify energy differences between predicted and observed binding modes using molecular dynamics simulations .
- Experimental Validation: Synthesize constrained analogs (e.g., cyclopropyl substitutions) to test computational hypotheses .
Q. What strategies address discrepancies between in vitro potency and in vivo efficacy in preclinical models?
Methodological Answer:
- Pharmacokinetic Profiling:
- Measure metabolic stability using liver microsomes (CL < 15 μL/min/mg indicates suitability for in vivo studies).
- Assess plasma protein binding (equilibrium dialysis; >90% bound may limit bioavailability) .
- Isotope-Labeled Studies: Synthesize deuterated analogs (e.g., replace ethyl with CDCD) to track metabolite formation via LC-MS/MS .
Q. What crystallographic challenges arise in resolving the structure of this compound, and how can they be mitigated?
Methodological Answer:
- Challenges:
- Disorder in the butan-2-yl group due to free rotation (evident in poor electron density maps).
- Polymorphism risks during crystallization .
- Solutions:
- Use heavy-atom derivatives (e.g., soak crystals in KI solution) to improve phasing.
- Optimize solvent systems (e.g., DMSO/water vs. acetonitrile) to stabilize a single polymorph .
Q. How to design isotope-labeled analogs for tracing metabolic pathways?
Methodological Answer:
- Deuterium Labeling: Replace the ethyl group with [H]-ethyl via Pd-catalyzed deuteration of a bromo precursor (e.g., using D gas and Pd/C) .
- C-Labeling: Incorporate C at the pyrazole C-4 position using KCN in a Strecker-like synthesis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
